what is Iloprost-d4 stable isotope
what is Iloprost-d4 stable isotope
An In-depth Technical Guide to Iloprost-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic and more stable analog of prostacyclin (PGI2), an endogenous substance known for its potent vasodilatory and platelet aggregation inhibitory properties.[1][2][3][4] It is used therapeutically for conditions such as pulmonary arterial hypertension (PAH) and severe frostbite.[3][4] Iloprost-d4 is a deuterated, stable isotope-labeled version of Iloprost.[5][6] In this form, four hydrogen atoms in the pentanoic acid side chain are replaced with deuterium. This isotopic substitution renders Iloprost-d4 an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Iloprost measurement in biological matrices.[7][8]
The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry.[8] These standards co-elute chromatographically with the non-labeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and compensates for variations in instrument response (matrix effects), leading to highly reliable quantification.[9][10]
Physicochemical Properties
The key physicochemical properties of Iloprost-d4 are summarized below. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight compared to the unlabeled parent compound.
| Property | Value | Reference |
| Analyte Name | Iloprost-d4 | [6] |
| Synonym | Ciloprost-d4 | [7] |
| Molecular Formula | C₂₂H₂₈D₄O₄ | [6][7][11] |
| Molecular Weight | 364.51 g/mol | [6][11] |
| Unlabeled CAS Number | 78919-13-8 | [6] |
| Deuterated CAS Number | 1035094-10-0 | [6][11] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [7] |
| Appearance | A solution in methyl acetate | [7] |
Mechanism of Action of Iloprost
Iloprost-d4 is chemically and pharmacologically equivalent to Iloprost in its biological action. Iloprost mimics the effects of natural prostacyclin (PGI2) by binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[2][12] This interaction initiates a signaling cascade that is central to its therapeutic effects.
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Receptor Binding and Signal Transduction : Upon binding to the IP receptor on vascular smooth muscle cells and platelets, Iloprost activates the associated Gs alpha subunit of the G protein.[2]
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Activation of Adenylate Cyclase : The activated Gs protein stimulates the enzyme adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][13]
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Downstream Effects of cAMP : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to:
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Vasodilation : In vascular smooth muscle cells, this cascade leads to a decrease in intracellular calcium levels, causing muscle relaxation and vasodilation of both systemic and pulmonary arterial beds.[2][14]
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Inhibition of Platelet Aggregation : In platelets, elevated cAMP inhibits the activation of glycoprotein IIb/IIIa receptors, which is crucial for platelet aggregation, thereby reducing the risk of thrombosis.[2]
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Cytoprotective and Anti-inflammatory Effects : Iloprost also exhibits cytoprotective properties, potentially by preserving mitochondrial function, reducing oxidative stress, and stabilizing cell membranes.[1][3] It can also suppress the release of pro-inflammatory cytokines.[2]
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Application and Experimental Protocols
The primary application of Iloprost-d4 is as an internal standard for the accurate quantification of Iloprost in complex biological matrices like plasma, urine, or tissue homogenates.
General Workflow for Quantitative Analysis
The workflow involves adding a known quantity of Iloprost-d4 to a sample, followed by extraction, chromatographic separation, and mass spectrometric detection. The ratio of the analyte signal to the internal standard signal is used for quantification.
Detailed Protocol: Quantification of Iloprost in Human Plasma
This protocol provides a generalized methodology for the quantification of Iloprost using Iloprost-d4 based on standard bioanalytical practices.[9][10][15][16]
1. Materials and Reagents:
-
Iloprost analytical standard and Iloprost-d4 internal standard.
-
Human plasma (with anticoagulant, e.g., K₂EDTA).
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents for extraction (e.g., protein precipitation solvent like acetonitrile, or solid-phase extraction cartridges).
2. Preparation of Standards:
-
Prepare stock solutions of Iloprost and Iloprost-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of Iloprost by serial dilution to prepare calibration standards.
-
Prepare a working solution of Iloprost-d4 (e.g., 50 ng/mL) to be used for spiking.
3. Sample Preparation (using Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the Iloprost-d4 working solution to each tube (except for blank samples) and vortex briefly. This results in a final internal standard concentration of, for example, 5 ng/mL.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 65% water, 35% methanol with 0.1% formic acid).
4. UHPLC-MS/MS Analysis:
-
Chromatography System: A UHPLC system (e.g., Agilent, Shimadzu).
-
Column: A reverse-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Iloprost from matrix components (e.g., 35% B to 95% B over 3 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP).[15]
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Iloprost: m/z 359.1 → 231.2[15]
-
Iloprost-d4: m/z 363.1 → 235.2 (predicted, based on d4 addition and fragmentation)
-
-
Data Analysis:
-
Integrate the peak areas for both Iloprost and Iloprost-d4.
-
Calculate the peak area ratio (Iloprost/Iloprost-d4).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Iloprost in the unknown samples from the calibration curve.
-
Quantitative Data and Clinical Relevance
While Iloprost-d4 is used in an analytical context, the data generated is crucial for understanding the pharmacokinetics and clinical efficacy of the parent drug, Iloprost.
Pharmacokinetic and Receptor Binding Data
Understanding the pharmacokinetic profile and receptor affinity of Iloprost is essential for designing effective dosing regimens and interpreting bioanalytical data.
| Parameter | Value | Reference |
| Protein Binding | ~60% | [14] |
| Elimination Half-Life | 20-30 minutes | [3][14] |
| Metabolism | Primarily via β-oxidation of the carboxyl side chain to the inactive metabolite, tetranor-iloprost. | [1][3][14] |
| Excretion | ~68-70% renal, ~12% fecal | [3][14] |
| Receptor Binding Ki (nM) | IP: 11, EP₁: 11, EP₃: 56, EP₂: 1870, EP₄: 284 | [7] |
| cAMP EC₅₀ (nM) | IP Receptor: 0.37, EP₃ Receptor: 27.5 | [7] |
Clinical Efficacy Data in Pulmonary Arterial Hypertension (PAH)
The following table summarizes data from a key clinical trial (AIR study) for inhaled Iloprost, demonstrating its therapeutic benefit.
| Outcome Measure (12-week study) | Iloprost Group (n=101) | Placebo Group (n=102) | p-value | Reference |
| Change in 6-Minute Walk Distance (m) | +36.4 | -4.6 | 0.004 | [17] |
| Patients with ≥10% 6MWD Improvement | 37.6% | 25.5% | NS | [17] |
| Improvement by ≥1 NYHA Class | 23.8% | 12.7% | 0.03 | [17] |
| Combined Endpoint Achieved * | 16.8% | 4.9% | 0.007 | [17] |
| Change in Mean Pulmonary Artery Pressure (mmHg) | -3.3 | +1.2 | <0.001 | [17] |
*Combined endpoint: Improvement in exercise capacity (≥10% in 6MWD) and NYHA class, without clinical deterioration.
Conclusion
Iloprost-d4 is an indispensable tool for researchers and drug development professionals working with Iloprost. Its role as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise bioanalytical methods. Such methods are fundamental for pharmacokinetic studies, clinical trial sample analysis, and therapeutic drug monitoring, ultimately ensuring the safe and effective use of Iloprost in treating diseases like pulmonary arterial hypertension. This guide provides the core technical information required to understand and effectively utilize Iloprost-d4 in a research and development setting.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. Iloprost-d4 | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iloprost-d4 (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Incorporation of iloprost in phospholipase-resistant phospholipid scaffold enhances its barrier protective effects on pulmonary endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
